ベラドンニン

概要

説明

Belladonna total alkaloids is a member of the class of tropane alkaloids, which are naturally occurring chemical compounds found in plants of the Solanaceae family . . Belladonna total alkaloids is known for its complex structure and significant biological activity.

科学的研究の応用

Pharmacological Uses

The primary therapeutic applications of Belladonna total alkaloids include:

- Anticholinergic Agent : Atropine is widely used to treat bradycardia (slow heart rate) and as a pre-anesthetic to reduce salivation and respiratory secretions.

- Antispasmodic : Hyoscyamine is effective in alleviating gastrointestinal spasms and conditions such as irritable bowel syndrome (IBS).

- Motion Sickness : Scopolamine is commonly used in transdermal patches to prevent nausea and vomiting associated with motion sickness.

Recent studies have highlighted the effectiveness of these alkaloids in treating various conditions:

- A study indicated that scopolamine can help manage symptoms of Parkinson's disease by reducing drooling and tremors .

- Atropine's role in managing organophosphate poisoning has been well-documented, providing rapid symptomatic relief .

Antimicrobial Properties

Research has shown that extracts from Atropa belladonna exhibit antimicrobial properties. A study demonstrated that ethanolic extracts from different parts of the plant effectively inhibited the growth of Pseudomonas aeruginosa, suggesting potential applications in developing natural antimicrobial agents . The antibacterial activity was confirmed through high-performance thin-layer chromatography (HPTLC) and gas chromatography-mass spectrometry (GC-MS) analyses.

Toxicological Implications

Despite its therapeutic benefits, Belladonna alkaloids pose significant risks of toxicity, particularly in children. The anticholinergic toxidrome associated with overdose can lead to severe symptoms such as delirium, hallucinations, tachycardia, and mydriasis .

Case Studies on Poisoning

Several case studies have documented instances of Belladonna poisoning:

- A retrospective review at a pediatric hospital identified ten cases of anticholinergic poisoning linked to Belladonna alkaloids, emphasizing the need for awareness regarding its recreational use among adolescents .

- Another case report detailed the symptoms experienced by two elderly patients who ingested Atropa belladonna, highlighting the critical nature of rapid diagnosis and treatment with activated charcoal or physostigmine as an antidote .

Chemical Composition Analysis

Recent studies have focused on the chemical composition of Atropa belladonna, revealing variability in alkaloid content across different plant parts. For instance, the highest concentrations of atropine and scopolamine were found in the fruit extract, while lower levels were detected in stems and roots .

| Plant Part | Atropine Content (mg/g) | Scopolamine Content (mg/g) |

|---|---|---|

| Fruit | 46.7 | 8.74 |

| Leaf | 38.74 | 7.54 |

| Stem | 4.91 | Not detected |

| Root | Not detected | Not detected |

Genetic Engineering Studies

Investigations into metabolic engineering have shown that manipulating gene expression related to alkaloid biosynthesis can enhance yields of desirable compounds . Transgenic plants with altered expression levels of key enzymes have been studied for their potential to produce higher concentrations of tropane alkaloids.

作用機序

Target of Action

Belladonnine is a tropane alkaloid found in the belladonna plant . The primary targets of belladonnine are the muscarinic receptors . These receptors play a crucial role in the central nervous system and the parasympathetic nervous system .

Mode of Action

Belladonnine acts as a competitive antagonist at muscarinic receptors . It blocks the binding of acetylcholine, a neurotransmitter, to these receptors in the central nervous system and parasympathetic postganglionic muscarinic receptors . This interaction results in a range of physiological changes.

Biochemical Pathways

The antagonistic action of belladonnine on muscarinic receptors affects various biochemical pathways. It leads to the inhibition of secretions such as dry mouth, tachycardia , pupillary dilation and paralysis of accommodation, relaxation of smooth muscles in the gut, bronchi, biliary tract and bladder (urinary retention), and inhibition of gastric acid secretion .

Pharmacokinetics

These properties play a crucial role in the bioavailability of the compound

Result of Action

The molecular and cellular effects of belladonnine’s action include inhibition of secretions , leading to dry mouth, increased heart rate (tachycardia), dilation of pupils and paralysis of accommodation, relaxation of smooth muscles in the gut, bronchi, biliary tract and bladder (urinary retention), and inhibition of gastric acid secretion .

Action Environment

The concentration of belladonnine and its effects can vary due to environmental factors such as geographical area, harvesting season, soil type, and climatic conditions . These factors can influence the compound’s action, efficacy, and stability.

準備方法

Synthetic Routes and Reaction Conditions

Belladonna total alkaloids can be synthesized through the cyclization of apoatropine. The reaction involves the formation of a dimer of atropic acid and N-methyl tropine belladonnate . The specific reaction conditions for this synthesis include the use of appropriate solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of belladonnine typically involves the extraction of the compound from plants of the Solanaceae family. The extraction process includes the use of solvents to isolate the alkaloids, followed by purification techniques such as chromatography to obtain pure belladonnine .

化学反応の分析

Types of Reactions

Belladonna total alkaloids undergoes various chemical reactions, including:

Oxidation: Belladonna total alkaloids can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert belladonnine into its reduced forms.

Substitution: Belladonna total alkaloids can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of belladonnine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of belladonnine depend on the type of reaction. For example, oxidation of belladonnine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

類似化合物との比較

Belladonna total alkaloids is similar to other tropane alkaloids such as atropine, hyoscyamine, and scopolamine. it is unique due to its specific chemical structure and the presence of a cyclized dimer of apoatropine . These structural differences contribute to its distinct biological activity and pharmacological properties.

List of Similar Compounds

- Atropine

- Hyoscyamine

- Scopolamine

- Cocaine (another tropane alkaloid with different pharmacological effects)

Belladonna total alkaloids’s unique structure and properties make it a valuable compound for scientific research and industrial applications.

生物活性

Belladonna, scientifically known as Atropa belladonna, is a perennial herbaceous plant renowned for its pharmacological properties primarily due to its total alkaloids, which include tropane alkaloids such as atropine, hyoscyamine, and scopolamine. This article provides a comprehensive overview of the biological activities associated with these compounds, including their pharmacological effects, toxicity, and therapeutic applications.

Composition of Belladonna Total Alkaloids

The total alkaloid content in Atropa belladonna varies significantly depending on the plant's growth stage and environmental conditions. Research indicates that the total alkaloid percentage ranges from 0.25% to 1.0% in dried roots and 0.25% to 0.9% in dried herbs . The primary alkaloids include:

- Atropine : Known for its anticholinergic properties.

- Hyoscyamine : A stereoisomer of atropine with similar effects.

- Scopolamine : Noted for its sedative and antiemetic properties.

The following table summarizes the alkaloid content in various parts of the plant:

| Plant Part | Total Alkaloid Content (%) | Atropine Content (mg/g) | Scopolamine Content (mg/g) |

|---|---|---|---|

| Leaves | 1.42 | 38.74 | 7.54 |

| Roots | 8.06 | Not detected | Not detected |

| Stem | 1.76 | 4.91 | Not detected |

Anticholinergic Activity

Belladonna total alkaloids exhibit significant anticholinergic activity, primarily through the inhibition of acetylcholine at muscarinic receptors. This property is utilized in various medical applications, including:

- Management of Motion Sickness : Scopolamine is commonly used as a transdermal patch to prevent nausea and vomiting associated with motion sickness.

- Preoperative Medication : Atropine is administered to reduce salivation and respiratory secretions during surgeries.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of Atropa belladonna extracts against various pathogens. For instance, research demonstrated that both hyoscyamine and scopolamine possess antibacterial properties against Gram-positive bacteria .

Toxicity and Safety

Despite their therapeutic benefits, belladonna alkaloids can be highly toxic if misused or overdosed. Symptoms of toxicity include:

- Dilated pupils

- Sensitivity to light

- Tachycardia

- Hallucinations

- Confusion

The lethal dose of atropine is approximately 10 mg for adults, emphasizing the need for caution in its use .

Case Studies

- Case Study on Motion Sickness : A clinical trial involving scopolamine patches showed a significant reduction in nausea among participants compared to a placebo group, demonstrating its efficacy in treating motion sickness .

- Antimicrobial Efficacy : In vitro studies indicated that extracts from Atropa belladonna exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential as a natural antimicrobial agent .

特性

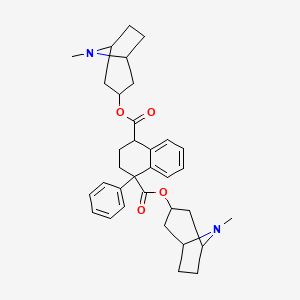

IUPAC Name |

bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERIGMSHTUAXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965277 | |

| Record name | Belladonnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510-25-8 | |

| Record name | Belladonnine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belladonnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is belladonnine and how is it formed?

A1: Belladonnine is a dimeric alkaloid found in plants of the nightshade family, such as Atropa belladonna (deadly nightshade). It is formed through the dimerization of apoatropine, another alkaloid found in these plants. This process often occurs as a side reaction during the racemization of l-hyoscyamine to produce atropine. []

Q2: Are there analytical methods to detect belladonnine in the presence of other alkaloids?

A2: Yes, several analytical techniques have been employed to detect and quantify belladonnine, even in the presence of other alkaloids.

- Spectrophotometry: This method has been used to determine apoatropine and belladonnine levels in atropine samples. []

- Capillary electrophoresis coupled with mass spectrometry (CE-MS): This technique allows for the separation and identification of various tropane alkaloids, including belladonnine, in complex mixtures like Atropa belladonna leaf extracts. []

Q3: Has the structure of belladonnine been elucidated?

A6: While the exact three-dimensional structure might not be extensively published, researchers have successfully prepared and characterized specific salts of belladonnine, such as the diethochlorides of α- and β-belladonnines, using ion-exchange methods. [] This suggests that the structural elucidation of belladonnine has been achieved to a significant extent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。